molecular formula C32H27P B14188364 Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane CAS No. 881407-34-7

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane

Katalognummer: B14188364
CAS-Nummer: 881407-34-7
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: LHPBAHXUVWMQHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a benzyl group, a methyl group, and a 2,4,6-triphenylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane typically involves the reaction of a chlorophosphine with an organometallic reagent. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. For example, the reaction of benzyl chloride with methylmagnesium bromide followed by the addition of 2,4,6-triphenylphenylmagnesium bromide can yield the desired phosphine compound .

Industrial Production Methods

Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic centers in other molecules. This coordination ability is crucial for its role in catalysis and the formation of metal complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is unique due to the presence of the 2,4,6-triphenylphenyl group, which provides steric hindrance and influences the compound’s reactivity and coordination properties. This structural feature distinguishes it from other similar phosphine compounds and contributes to its specific applications in catalysis and material synthesis .

Eigenschaften

CAS-Nummer

881407-34-7

Molekularformel

C32H27P

Molekulargewicht

442.5 g/mol

IUPAC-Name

benzyl-methyl-(2,4,6-triphenylphenyl)phosphane

InChI

InChI=1S/C32H27P/c1-33(24-25-14-6-2-7-15-25)32-30(27-18-10-4-11-19-27)22-29(26-16-8-3-9-17-26)23-31(32)28-20-12-5-13-21-28/h2-23H,24H2,1H3

InChI-Schlüssel

LHPBAHXUVWMQHF-UHFFFAOYSA-N

Kanonische SMILES

CP(CC1=CC=CC=C1)C2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.